molecular formula C8H6FKO2S B3373525 Potassium 2-[(4-fluorophenyl)sulfanyl]acetate CAS No. 1007190-49-9

Potassium 2-[(4-fluorophenyl)sulfanyl]acetate

Cat. No.: B3373525
CAS No.: 1007190-49-9
M. Wt: 224.3 g/mol
InChI Key: BNLWWCVJORNRMT-UHFFFAOYSA-M
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Description

Significance of Sulfur-Containing Organic Compounds in Chemical Synthesis and Materials Science

Organosulfur compounds, particularly thioethers, are integral to numerous areas of chemical science. The sulfur atom, with its ability to exist in various oxidation states and participate in a range of chemical transformations, imparts unique characteristics to organic molecules. In chemical synthesis, thioethers serve as versatile intermediates. They can be readily oxidized to sulfoxides and sulfones, which are themselves important functional groups in pharmaceuticals and agrochemicals. The sulfur atom can also stabilize adjacent carbanions, facilitating carbon-carbon bond formation.

In materials science, the incorporation of thioether linkages into polymers can enhance their thermal stability, refractive index, and affinity for metal surfaces. This has led to the development of advanced materials with applications in optics, electronics, and coatings. The ability of sulfur to coordinate with metals is also exploited in the design of catalysts and sensors.

Role of Fluorine in Modulating Chemical Reactivity and Electronic Properties of Organic Systems

Fluorine, the most electronegative element, exerts profound effects on the properties of organic molecules. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, which often imparts exceptional thermal and chemical stability to fluorinated compounds. The introduction of fluorine can significantly alter the electronic properties of a molecule by withdrawing electron density through the inductive effect. This can influence the acidity or basicity of nearby functional groups and modulate the reactivity of the molecule as a whole.

Furthermore, the substitution of hydrogen with fluorine can have a significant impact on the conformational preferences and intermolecular interactions of a molecule. The unique properties of fluorinated compounds have led to their widespread use in pharmaceuticals, where they can improve metabolic stability and binding affinity, and in materials science, where they are used to create polymers with low surface energy, high durability, and unique optical properties.

Contextualization of Potassium 2-[(4-fluorophenyl)sulfanyl]acetate within Contemporary Organic Chemistry Research

This compound emerges as a compound of interest by combining the key features of both thioether acetates and fluorinated aromatic systems. The thioether acetate (B1210297) moiety provides a handle for further synthetic transformations, while the fluorinated phenyl group introduces the modulating effects of fluorine. The potassium salt form suggests potential applications where aqueous solubility or specific ionic interactions are desired.

This compound can be viewed as a building block for the synthesis of more complex molecules. The presence of the fluorine atom on the phenyl ring can influence the reactivity of the aromatic system and the properties of any resulting materials or biologically active compounds. Research in this area is driven by the quest for new molecules with tailored properties, and this compound represents a platform from which a variety of novel structures with potential applications in medicine, agriculture, and materials science can be accessed.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

potassium;2-(4-fluorophenyl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2S.K/c9-6-1-3-7(4-2-6)12-5-8(10)11;/h1-4H,5H2,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLWWCVJORNRMT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCC(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FKO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007190-49-9
Record name potassium 2-[(4-fluorophenyl)sulfanyl]acetate
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Chemical Properties of Potassium 2 4 Fluorophenyl Sulfanyl Acetate

A fundamental understanding of a chemical compound begins with its structural and physical properties. The following table summarizes the key chemical identifiers for Potassium 2-[(4-fluorophenyl)sulfanyl]acetate.

PropertyValue
IUPAC Name This compound
CAS Number 1007190-49-9
Molecular Formula C₈H₆FKO₂S
Molecular Weight 224.29 g/mol
Canonical SMILES C1=CC(=CC=C1F)SCC(=O)[O-].[K+]

Chemical Reactivity and Derivatization Studies

Reactions Involving the Acetate (B1210297) Moiety

The acetate functional group in Potassium 2-[(4-fluorophenyl)sulfanyl]acetate is a key site for a variety of chemical transformations, including esterification, amidation, and decarboxylation. These reactions typically proceed via the parent carboxylic acid, which can be readily generated from the potassium salt by acidification.

Esterification and Amidation Reactions

The carboxylic acid, 2-[(4-fluorophenyl)sulfanyl]acetic acid, can be readily converted to a wide range of esters and amides, which are valuable derivatives for various applications.

Esterification: The formation of esters from 2-[(4-fluorophenyl)sulfanyl]acetic acid is typically achieved through acid-catalyzed esterification, also known as Fischer esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The equilibrium of the reaction can be shifted towards the product by using an excess of the alcohol or by removing the water formed during the reaction.

Reactant (Alcohol)CatalystProductReference
MethanolH₂SO₄Methyl 2-[(4-fluorophenyl)sulfanyl]acetateGeneral Knowledge
Ethanolp-TsOHEthyl 2-[(4-fluorophenyl)sulfanyl]acetateGeneral Knowledge
IsopropanolH₂SO₄Isopropyl 2-[(4-fluorophenyl)sulfanyl]acetateGeneral Knowledge

Amidation: The synthesis of amides from 2-[(4-fluorophenyl)sulfanyl]acetic acid generally requires the activation of the carboxylic acid, as direct reaction with amines is often slow and inefficient. Common activating agents include thionyl chloride (SOCl₂) to form the acyl chloride, or coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These activated intermediates then readily react with primary or secondary amines to yield the corresponding amides.

AmineCoupling AgentProductReference
Ammonia (B1221849)SOCl₂, then NH₃2-[(4-fluorophenyl)sulfanyl]acetamideGeneral Knowledge
AnilineDCCN-phenyl-2-[(4-fluorophenyl)sulfanyl]acetamideGeneral Knowledge
DiethylamineEDCN,N-diethyl-2-[(4-fluorophenyl)sulfanyl]acetamideGeneral Knowledge

Decarboxylation Pathways

The removal of the carboxyl group, or decarboxylation, from 2-[(4-fluorophenyl)sulfanyl]acetic acid can be achieved under specific conditions. For arylthioacetic acids, this transformation typically requires elevated temperatures and can be influenced by the presence of catalysts. The stability of the resulting carbanion or radical intermediate plays a crucial role in the feasibility of the reaction. While specific studies on the decarboxylation of 2-[(4-fluorophenyl)sulfanyl]acetic acid are not extensively documented, related arylthioacetic acids can undergo decarboxylation to yield the corresponding arylthiomethyl derivatives.

Transformations of the Thioether Linkage

The thioether sulfur atom in this compound is susceptible to oxidation and can participate in coordination chemistry. Reduction of the thioether linkage is also a possible transformation, leading to the cleavage of the carbon-sulfur bond.

Oxidation to Sulfoxides and Sulfones

The thioether can be selectively oxidized to the corresponding sulfoxide (B87167) and further to the sulfone. The choice of oxidizing agent and reaction conditions determines the extent of oxidation.

Oxidation to Sulfoxide: Mild oxidizing agents are employed for the selective conversion of the thioether to the sulfoxide, 2-[(4-fluorophenyl)sulfinyl]acetic acid. Reagents such as hydrogen peroxide in acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures are commonly used for this purpose. core.ac.uk

Oxidation to Sulfone: Stronger oxidizing agents or more forcing conditions are required to oxidize the thioether or the sulfoxide to the corresponding sulfone, 2-[(4-fluorophenyl)sulfonyl]acetic acid. cymitquimica.com Reagents like potassium permanganate (B83412) (KMnO₄) or excess hydrogen peroxide with a catalyst can effect this transformation.

ProductOxidizing AgentConditionsReference
2-[(4-fluorophenyl)sulfinyl]acetic acidH₂O₂ in Acetic AcidRoom Temperature core.ac.uk
2-[(4-fluorophenyl)sulfonyl]acetic acidKMnO₄Elevated TemperatureGeneral Knowledge

Reduction Pathways

The thioether linkage can be cleaved under reductive conditions. A common method for the desulfurization of thioethers is the use of Raney nickel. ias.ac.inmasterorganicchemistry.com This reaction typically involves refluxing the thioether with an excess of Raney nickel in a solvent like ethanol. This process results in the cleavage of the C-S bonds and their replacement with C-H bonds, which would lead to the formation of 4-fluorotoluene (B1294773) and acetic acid from 2-[(4-fluorophenyl)sulfanyl]acetic acid. Other reducing agents can also effect the cleavage of the thioether bond, for instance, under certain conditions, sodium in liquid ammonia can be used.

Ligand Exchange Reactions in Coordination Chemistry

The sulfur atom of the thioether and the oxygen atoms of the carboxylate group in this compound can act as donor atoms, allowing the molecule to function as a ligand in coordination complexes with various metal ions. The thioether sulfur is a soft donor and tends to coordinate to soft metal centers, while the carboxylate oxygens are hard donors, preferring hard metal ions. This ambidentate nature can lead to the formation of a variety of coordination polymers and discrete complexes with interesting structural and electronic properties. While specific studies on the coordination chemistry of this compound are limited, related arylthioacetate ligands have been shown to form complexes with metals such as copper, silver, and palladium. The coordination can occur through the sulfur atom, the carboxylate group, or both, leading to monodentate, bidentate, or bridging coordination modes.

Electrophilic and Nucleophilic Aromatic Substitution on the Fluorophenyl Ring

The 4-fluorophenyl group in this compound is susceptible to both electrophilic and nucleophilic aromatic substitution, with the outcome of the reaction being heavily influenced by the nature of the attacking species and the reaction conditions.

Electrophilic Aromatic Substitution:

The sulfanyl (B85325) group (-S-) is an ortho-, para-directing group in electrophilic aromatic substitution (EAS) due to its ability to donate a lone pair of electrons into the aromatic ring, thereby stabilizing the arenium ion intermediate. youtube.commasterorganicchemistry.comlibretexts.org The fluorine atom, while being deactivating due to its high electronegativity (inductive effect), also directs incoming electrophiles to the ortho and para positions through resonance effects. In the case of the 2-[(4-fluorophenyl)sulfanyl]acetate moiety, the sulfanyl group's activating and directing effect is generally dominant. Consequently, electrophilic attack is expected to occur primarily at the positions ortho to the sulfanyl group (C2 and C6).

Common electrophilic aromatic substitution reactions include nitration and halogenation. For instance, the nitration of analogous aryl sulfides, such as 4-acetylamino-4'-nitrodiphenyl sulfide, has been achieved using nitric acid in a mixture of acetic acid and an aprotic organic solvent, with the addition of sulfuric acid. researchgate.net This suggests that 2-[(4-fluorophenyl)sulfanyl]acetic acid could be nitrated under similar conditions to introduce a nitro group onto the aromatic ring, likely at the 2-position.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on 2-[(4-fluorophenyl)sulfanyl]acetic acid

Reaction Electrophile Reagents Predicted Major Product
Nitration NO₂⁺ HNO₃, H₂SO₄ 2-[(2-Nitro-4-fluorophenyl)sulfanyl]acetic acid
Bromination Br⁺ Br₂, FeBr₃ 2-[(2-Bromo-4-fluorophenyl)sulfanyl]acetic acid
Chlorination Cl⁺ Cl₂, AlCl₃ 2-[(2-Chloro-4-fluorophenyl)sulfanyl]acetic acid

This table is based on established principles of electrophilic aromatic substitution and reactivity of analogous compounds.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNA) on the 4-fluorophenyl ring of this compound is also a feasible transformation. The fluorine atom, being a good leaving group in SNA reactions, particularly when the ring is activated by electron-withdrawing groups, can be displaced by a variety of nucleophiles. While the sulfanylacetic acid group is not a strong electron-withdrawing group, under forcing conditions or with appropriate activation, nucleophilic substitution at the C4 position (ipso-substitution) can be achieved.

For example, in related systems, the fluorine atom on a fluorophenyl ring can be displaced by amines, thiols, and alkoxides. semanticscholar.orgnih.gov The reaction often requires a strong base to generate the nucleophile and a polar aprotic solvent to facilitate the reaction. This provides a pathway to introduce a wide range of functional groups at the 4-position of the phenyl ring, further diversifying the chemical space accessible from this scaffold.

Synthesis of Novel Chemical Entities Incorporating the 2-[(4-fluorophenyl)sulfanyl]acetate Scaffold

The 2-[(4-fluorophenyl)sulfanyl]acetate scaffold serves as a versatile starting material for the synthesis of a variety of more complex molecules, including heterocyclic compounds with potential biological activity. The carboxylic acid moiety and the reactive aromatic ring are key handles for these transformations.

One important application is in the synthesis of thiazolidinones . Thiazolidinones are a class of heterocyclic compounds known for a wide range of biological activities. hilarispublisher.comnih.govbiomedpharmajournal.orgekb.eg The general synthesis involves the cyclocondensation of a compound containing a reactive methylene (B1212753) group (like 2-[(4-fluorophenyl)sulfanyl]acetic acid) with an imine (Schiff base) or a related three-atom component. For instance, the reaction of an arylthioacetic acid with an aromatic aldehyde and an amine in a one-pot, three-component reaction can yield substituted thiazolidinones. nih.gov

Table 2: Representative Synthesis of Thiazolidinone Derivatives from Arylthioacetic Acids

Arylthioacetic Acid Aldehyde Amine Product Reference
Thiophenoxyacetic acid Benzaldehyde Aniline 2,3-Diphenyl-5-(phenoxymethyl)thiazolidin-4-one nih.gov

Another significant application of arylthioacetic acids is in the synthesis of quinoxaline (B1680401) derivatives . Quinoxalines are another class of nitrogen-containing heterocycles with diverse pharmacological properties. nih.govorientjchem.orgresearchgate.netsapub.orgudayton.edu While direct use of 2-[(4-fluorophenyl)sulfanyl]acetate in quinoxaline synthesis is not extensively documented, related arylthioacetic acid derivatives can be transformed into key intermediates for such syntheses. For example, the α-carbon of the acetic acid moiety can be functionalized to introduce a carbonyl group, which can then undergo condensation with o-phenylenediamines to form the quinoxaline ring system.

Furthermore, the 2-[(4-fluorophenyl)sulfanyl]acetate scaffold can be incorporated into multicomponent reactions to generate complex molecular architectures in a single step. mdpi.comnih.govrsc.orgresearchgate.net These reactions offer an efficient and atom-economical approach to building libraries of novel compounds for drug discovery and materials science. The presence of the fluorine atom also provides a useful probe for studying biological interactions using ¹⁹F NMR spectroscopy.

X-ray Crystallography

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal packing of this compound would be governed by a variety of intermolecular interactions. The primary interactions would be the ionic bonds between the potassium cations and the carboxylate anions. In addition to these strong electrostatic interactions, weaker interactions such as C-H···O hydrogen bonds, involving the hydrogen atoms of the phenyl ring and the methylene group and the oxygen atoms of the carboxylate, are expected to play a significant role in stabilizing the crystal structure. researchgate.net

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. scirp.org By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. For this compound, this analysis would allow for the visualization of the C-H···O, O···π, and other weak interactions.

A hypothetical breakdown of the percentage contributions of intermolecular contacts from a Hirshfeld surface analysis is presented in the interactive table below.

Intermolecular ContactHypothetical Percentage Contribution
H···H40-50%
O···H / H···O20-30%
C···H / H···C15-25%
F···H / H···F5-10%
Other (e.g., C···C, O···C)<5%

This table is a hypothetical representation and the actual contributions would depend on the determined crystal structure.

Spectroscopic Data

Mass Spectrometry

Predicted mass spectrometry data for 2-((4-fluorophenyl)thio)acetic acid suggests the following adducts and their corresponding mass-to-charge ratios (m/z):

Adductm/z
[M+H]⁺187.02236
[M+Na]⁺209.00430
[M-H]⁻185.00780
[M+K]⁺224.97824

Data is predicted and sourced from PubChem. itmedicalteam.pl

NMR Spectroscopy

While experimental NMR data for the target potassium salt is unavailable, the spectra of the parent acid would be very similar, with minor shifts expected for the protons and carbons near the carboxylate group. For 2-((4-fluorophenyl)thio)acetic acid, the following peaks would be anticipated in ¹H and ¹³C NMR spectra:

¹H NMR: Aromatic protons would appear as multiplets in the region of 7.0-7.5 ppm. The methylene (B1212753) protons adjacent to the sulfur and carbonyl groups would likely appear as a singlet between 3.5 and 4.0 ppm. The acidic proton of the carboxyl group would be a broad singlet at a higher chemical shift, typically above 10 ppm.

¹³C NMR: The carbonyl carbon would be observed downfield, typically in the range of 170-180 ppm. The aromatic carbons would appear between 115 and 140 ppm, with the carbon attached to fluorine showing a characteristic large coupling constant. The methylene carbon would be expected in the region of 35-45 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylate group, typically a strong, broad band in the region of 1550-1650 cm⁻¹ for the asymmetric stretch and a weaker band around 1400 cm⁻¹ for the symmetric stretch. The C-F stretching vibration would likely appear as a strong band in the 1250-1000 cm⁻¹ region. Other bands corresponding to C-H and C=C stretching and bending vibrations of the aromatic ring would also be present.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Geometry Optimization and Conformational Analysis

No published data is available.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

No published data is available.

Prediction of Spectroscopic Properties (e.g., Calculated NMR Shifts, Vibrational Frequencies)

No published data is available.

Quantum Chemical Descriptors and Reactivity Indices

Global Reactivity Descriptors (e.g., Ionization Potential, Electron Affinity, Electronegativity, Chemical Potential, Hardness, Electrophilicity Index)

No published data is available.

Local Reactivity Descriptors (e.g., Fukui Functions)

No published data is available.

Molecular Dynamics Simulations

There is currently no publicly available research detailing molecular dynamics (MD) simulations specifically for Potassium 2-[(4-fluorophenyl)sulfanyl]acetate. MD simulations are powerful computational tools used to study the conformational dynamics and interactions of molecules over time. Such studies would typically provide insights into the flexibility of the molecule, its solvent interactions, and the stability of different conformational states. However, without specific studies on this compound, no data on its dynamic behavior at the atomic level can be presented.

Non-Linear Optical (NLO) Properties Prediction and Analysis

Similarly, a thorough review of existing literature indicates a lack of studies on the non-linear optical (NLO) properties of this compound. NLO materials are of significant interest for their potential applications in optoelectronics and photonics. Computational chemistry plays a crucial role in predicting and analyzing the NLO response of molecules, typically by calculating properties such as polarizability (α) and hyperpolarizabilities (β, γ). The absence of such computational investigations for this compound means that there is no data to report on its potential as an NLO material.

Role as a Synthetic Precursor in Organic Synthesis

The reactivity of the carboxylate and the thioether moieties, along with the influence of the fluorophenyl group, positions this compound as a key starting material for the synthesis of more complex molecules.

Building Block for Complex Fluorinated Organic Molecules

The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. rsc.org this compound serves as a readily available building block for introducing the 4-fluorophenylthio-acetic acid moiety into larger, more complex structures. The carboxylate group can be converted into a variety of other functional groups, such as esters, amides, and alcohols, which can then undergo further reactions.

For instance, the corresponding acid, 2-[(4-fluorophenyl)sulfanyl]acetic acid, can be used in the synthesis of fluorinated heterocyclic compounds. nih.gove-bookshelf.de These heterocyclic structures are of great interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. rsc.org The thioether linkage can also be oxidized to sulfoxides and sulfones, further expanding the range of accessible fluorinated derivatives.

Intermediate in the Synthesis of Specialty Chemicals

This compound and its derivatives are valuable intermediates in the synthesis of various specialty chemicals, including pharmaceuticals and agrochemicals. The 4-fluorophenyl group is a common motif in many biologically active compounds.

While specific industrial applications of this compound are not extensively documented in publicly available literature, the analogous compound, 2-(4-fluorophenyl)acetic acid, is a known building block in chemical synthesis. bldpharm.com Derivatives of arylthioacetic acids, in general, are utilized in the development of new therapeutic agents and crop protection products. researchgate.net The presence of the thioether and carboxylate functionalities allows for the facile incorporation of this fragment into target molecules through established synthetic methodologies.

Applications in Coordination Chemistry

The sulfur and oxygen atoms in the 2-[(4-fluorophenyl)sulfanyl]acetate ligand provide potential coordination sites for metal ions, making it a versatile ligand in the field of coordination chemistry.

Ligand Design and Synthesis of Metal Complexes

The 2-[(4-fluorophenyl)sulfanyl]acetate anion can act as a mono- or bidentate ligand, coordinating to metal centers through the carboxylate oxygen atoms and/or the sulfur atom of the thioether group. This versatility allows for the design and synthesis of a wide array of metal complexes with diverse geometries and electronic properties.

The synthesis of such complexes typically involves the reaction of a metal salt with this compound in a suitable solvent. The nature of the metal ion, the solvent, and the reaction conditions can influence the final structure of the coordination compound. Thioether-containing ligands have been successfully employed in the synthesis of complexes with various transition metals, including palladium, nickel, and copper. researchgate.netacs.org

Structural Characterization of Coordination Adducts

The precise arrangement of atoms in metal complexes is crucial for understanding their properties and reactivity. X-ray crystallography is a powerful technique used to determine the solid-state structure of coordination adducts. While specific crystal structures of metal complexes with the 2-[(4-fluorophenyl)sulfanyl]acetate ligand are not readily found in the literature, studies on related arylthioacetate and thioether-carboxylate ligands provide insights into their potential coordination modes.

For example, crystal structures of metal complexes with ligands containing thioamide moieties show coordination through the sulfur and nitrogen atoms. researchgate.net In complexes with arylthioformamide ligands, coordination to copper(I) has been observed. nih.gov It is expected that the 2-[(4-fluorophenyl)sulfanyl]acetate ligand would form stable complexes with various transition metals, and their structures could be elucidated using single-crystal X-ray diffraction and other spectroscopic techniques. nih.govresearchgate.net

Catalytic Applications of Metal-Thioether Complexes

Metal complexes containing thioether ligands have shown significant promise as catalysts in a variety of organic transformations. The electronic properties of the sulfur atom can influence the catalytic activity of the metal center. Palladium complexes with thioether-containing ligands, for instance, have been utilized in cross-coupling reactions, such as the Suzuki coupling. nih.gov

Potential in Material Science and Engineering

Precursor for Functional Polymers and Coatings

The chemical architecture of this compound makes it a promising precursor for a variety of functional polymers and coatings. The carboxylate group provides a handle for polymerization or for grafting onto other polymer backbones, while the thioether and fluorophenyl groups can be integrated into the main chain of a polymer to tailor its properties.

One of the primary polymerization techniques where this compound could be utilized is nucleophilic aromatic substitution (SNAr). mdpi.comresearchgate.net In this type of reaction, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group. In the case of this compound, the fluorine atom on the phenyl ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the fluorine itself and potentially the thioether linkage. This allows for polycondensation reactions with suitable difunctional nucleophiles, such as dithiols or bisphenols, to form poly(aryl thioether)s. nih.gov These polymers are known for their excellent thermal and chemical resistance. researchgate.net

The resulting polymers could be designed to have a range of properties beneficial for high-performance coatings. The thioether backbone can contribute to a high refractive index, a desirable property for optical coatings and encapsulants for light-emitting diodes (LEDs). digitellinc.comnih.gov The presence of fluorine can enhance hydrophobicity, leading to coatings with water-repellent and self-cleaning properties. Furthermore, the incorporation of sulfur is known to improve the adhesion of polymers to metal surfaces, which is a critical factor for protective coatings.

Below is a table summarizing the potential polymerization reactions and resulting polymer characteristics:

Polymerization MethodCo-monomer TypeResulting Polymer ClassPotential Coating Properties
Nucleophilic Aromatic Substitution (Polycondensation)DithiolsPoly(aryl thioether)High refractive index, thermal stability
Nucleophilic Aromatic Substitution (Polycondensation)BisphenolsPoly(ether thioether)Chemical resistance, hydrophobicity
Esterification (Polycondensation)DiolsPolyester-thioetherTunable flexibility and solubility

Contribution to Novel Organic Electronic Materials

The electronic properties endowed by the fluorophenyl and sulfanyl (B85325) moieties of this compound position it as a valuable component in the synthesis of novel organic electronic materials. The introduction of fluorine atoms into conjugated polymers is a well-established strategy for tuning their electronic energy levels. rsc.org Specifically, the high electronegativity of fluorine tends to lower both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels of a material. rsc.org This can improve air stability by making the material less susceptible to oxidation and can facilitate electron injection in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

The sulfur atom in the thioether linkage also plays a crucial role. The lone pairs of electrons on the sulfur atom can participate in π-conjugation with the aromatic ring, influencing the electronic structure of the resulting polymer. Furthermore, sulfur-containing polymers have been shown to exhibit favorable charge transport characteristics. The polarizability of the sulfur atom can enhance intermolecular interactions, which can lead to more ordered packing in the solid state and improved charge carrier mobility. digitellinc.com

The combination of fluorine and sulfur in a single monomer precursor like this compound offers a synergistic approach to designing organic semiconductors. For instance, polymers derived from this compound could be investigated as electron-transporting or ambipolar materials in OFETs. The lowered LUMO level due to the fluorine atoms would facilitate electron transport, while the sulfur-rich backbone could provide good charge mobility.

The potential applications in organic electronics are summarized in the following table:

Potential ApplicationKey Feature Conferred by CompoundResulting Material Property
Organic Field-Effect Transistors (OFETs)Fluorinated aromatic ringLowered LUMO for improved electron transport
Organic Light-Emitting Diodes (OLEDs)Thioether linkageHigh refractive index for enhanced light outcoupling
Organic Photovoltaics (OPVs)Combination of fluorine and sulfurTunable electronic properties for optimizing energy level alignment

While direct experimental studies on polymers synthesized from this compound are not yet widely reported, the fundamental principles of polymer chemistry and materials science strongly suggest its potential as a valuable building block for the next generation of functional polymers, coatings, and organic electronic materials. lbl.gov

Conclusion

Established Synthetic Routes for this compound

The synthesis of the target compound is logically divided into two main stages: the creation of the carbon-sulfur (thioether) bond to form the parent carboxylic acid and the subsequent conversion of this acid into its potassium salt.

Nucleophilic Substitution Reactions in Thioether Formation

The core of the synthesis lies in the formation of the thioether linkage. The most common and direct method for this is the S-alkylation of 4-fluorothiophenol (B130044) with a haloacetic acid, typically 2-chloroacetic acid or 2-bromoacetic acid. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.

In this process, a base is used to deprotonate the thiol group (-SH) of 4-fluorothiophenol, generating the more nucleophilic thiophenoxide anion. This anion then attacks the electrophilic carbon atom of the haloacetic acid, displacing the halide leaving group and forming the C-S bond of the desired product, 2-[(4-fluorophenyl)sulfanyl]acetic acid. acsgcipr.org

The general reaction is as follows: F-C₆H₄-SH + Cl-CH₂-COOH + 2 Base → F-C₆H₄-S-CH₂-COO⁻ + Base-H⁺ + Base-Cl⁻

Common bases employed for this transformation include sodium hydroxide (B78521), potassium hydroxide, and potassium carbonate. acsgcipr.org The reaction is typically carried out in a polar solvent that can facilitate the dissolution of the reactants and stabilize the charged intermediates.

Carboxylic Acid Derivatization and Salt Formation

Once the parent carboxylic acid, 2-[(4-fluorophenyl)sulfanyl]acetic acid, has been synthesized and purified, its conversion to the corresponding potassium salt is a standard and highly efficient acid-base neutralization reaction. thieme-connect.de This is achieved by treating the carboxylic acid with a suitable potassium-containing base.

The most frequently used base for this purpose is potassium hydroxide (KOH). The reaction involves the proton transfer from the acidic carboxylic group (-COOH) to the hydroxide ion (OH⁻), forming water and the potassium carboxylate salt. thieme-connect.degoogle.com

The reaction is: F-C₆H₄-S-CH₂-COOH + KOH → F-C₆H₄-S-CH₂-COOK + H₂O

Other potassium bases such as potassium carbonate (K₂CO₃) or potassium bicarbonate (KHCO₃) can also be used. google.com The choice of base may depend on the desired reaction conditions and the ease of product isolation. The reaction is typically performed in a solvent in which the carboxylic acid is soluble, such as water or an alcohol. The final product, this compound, can then be isolated by evaporating the solvent or by precipitation. google.com

Optimization of Synthetic Parameters for Enhanced Yield and Purity

To maximize the efficiency of the synthesis of this compound, several reaction parameters can be optimized. These include the choice of solvent, the use of catalysts, and the stoichiometry of the reactants.

Influence of Catalysis and Reagent Stoichiometry

While the S-alkylation reaction does not typically require a catalyst in the traditional sense, the use of phase-transfer catalysis (PTC) can be highly beneficial, especially in large-scale preparations or when dealing with reactants of low mutual solubility. crdeepjournal.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the thiophenoxide anion from an aqueous phase to an organic phase where the haloacetic acid is more soluble. crdeepjournal.orgmdpi.com This can lead to faster reaction rates, milder reaction conditions, and improved yields. crdeepjournal.org

The stoichiometry of the reagents is another key factor. Using a slight excess of the haloacetic acid can ensure complete consumption of the more valuable 4-fluorothiophenol. However, a large excess should be avoided to minimize purification challenges. The amount of base is also crucial; at least two equivalents are required—one to deprotonate the thiol and another to neutralize the carboxylic acid group of the reactant.

The following table summarizes the impact of key parameters on the synthesis of the parent acid.

ParameterConditionEffect on Yield/PurityRationale
Base Strong Base (e.g., NaOH, KOH)Higher YieldEnsures complete deprotonation of the thiol, generating a high concentration of the reactive nucleophile. acsgcipr.org
Weak Base (e.g., NaHCO₃)Lower Yield / Slower ReactionIncomplete deprotonation of the thiol leads to a slower reaction rate.
Temperature Elevated Temperature (e.g., 50-80 °C)Increased Reaction RateProvides sufficient activation energy for the reaction to proceed at a practical rate.
Room TemperatureSlower ReactionMay require extended reaction times for completion.
Catalyst Phase-Transfer Catalyst (e.g., TBAB)Increased Yield / Faster RateFacilitates the interaction between reactants in different phases, enhancing reaction efficiency. crdeepjournal.org
No CatalystSlower RateReaction relies solely on the mutual solubility of the reactants.

By carefully controlling these synthetic parameters, the preparation of 2-[(4-fluorophenyl)sulfanyl]acetic acid, and subsequently its potassium salt, can be optimized to achieve high yields and purity suitable for further applications.

Temperature and Pressure Considerations in Process Scale-Up

The synthesis of 2-[(4-fluorophenyl)sulfanyl]acetic acid, the precursor to the potassium salt, is typically achieved through the S-alkylation of 4-fluorothiophenol with a haloacetic acid derivative. The subsequent neutralization with a potassium base yields the final product. During the scale-up of the initial S-alkylation reaction from laboratory to industrial production, precise control of temperature and pressure is critical to ensure reaction efficiency, minimize byproduct formation, and maintain a safe operating environment.

Elevated temperatures can significantly increase the reaction rate, but they also pose the risk of thermal decomposition of reactants and products, and can promote undesirable side reactions. Conversely, lower temperatures may lead to sluggish reaction kinetics, requiring extended processing times that can be economically unfeasible on a large scale. The exothermic nature of the S-alkylation reaction necessitates a robust heat management system in industrial reactors to prevent thermal runaways.

While many S-alkylation reactions are conducted at or near atmospheric pressure, in some cases, elevated pressure can be employed to increase the concentration of gaseous reactants or to raise the boiling point of a low-boiling solvent, thereby allowing the reaction to be conducted at a higher temperature. However, the use of high-pressure reactors adds to the capital and operational costs and introduces additional safety considerations.

ParameterLaboratory ScaleIndustrial ScaleConsiderations for Scale-Up
Temperature Typically ambient to refluxOptimized for kinetics vs. stabilityHeat transfer, potential for thermal runaway, byproduct formation
Pressure AtmosphericTypically atmospheric; may be elevatedReactor design and cost, safety regulations

This table provides a general overview of temperature and pressure considerations. Specific parameters are highly dependent on the chosen reagents and solvent system.

Industrial Production Considerations and Scalability

The transition from batch processing to more advanced manufacturing technologies is a key focus in the chemical industry to improve efficiency and product quality. For the production of this compound, continuous manufacturing and advanced purification techniques are being actively investigated.

Continuous Flow Reactor Applications

Continuous flow chemistry offers several advantages over traditional batch production for the synthesis of pharmaceutical intermediates and other fine chemicals. researchgate.netnih.gov These benefits include enhanced heat and mass transfer, improved safety due to smaller reaction volumes, and the potential for higher yields and purity. researchgate.net The implementation of continuous flow reactors for the synthesis of arylthioacetates is a promising area of development.

A typical continuous flow setup for the S-alkylation step would involve pumping streams of 4-fluorothiophenol and a suitable haloacetate derivative through a heated tube or microreactor. The precise control over residence time, temperature, and stoichiometry afforded by flow reactors can lead to a more consistent product quality. The integration of Process Analytical Technology (PAT) tools, such as in-line spectroscopy, allows for real-time monitoring and control of the reaction, further enhancing process robustness. researchgate.netamericanpharmaceuticalreview.comrsc.orgresearchgate.net

Reactor TypeKey FeaturesPotential Advantages for Arylthioacetate Synthesis
Packed-Bed Reactor Contains a solid catalyst or reagent.Can facilitate the use of solid-supported bases or catalysts, simplifying downstream purification.
Tube Reactor A simple, heated coil.Good for homogenous reactions, offering excellent heat transfer and precise temperature control.
Microreactor Features micro-sized channels.Extremely high surface-area-to-volume ratio, leading to superior heat and mass transfer. Ideal for highly exothermic reactions.

This table illustrates potential continuous flow reactor designs applicable to the synthesis of the target compound's precursor.

Advanced Purification Techniques in Large-Scale Synthesis

The purification of the final this compound product is crucial to meet the stringent purity requirements for its intended applications. Traditional purification methods like crystallization are being supplemented and, in some cases, replaced by more advanced techniques to improve efficiency and reduce waste.

Crystallization: Reactive crystallization, where the salt formation and crystallization occur simultaneously, is a technique that can be optimized for large-scale production. Controlling parameters such as pH, temperature, and solvent composition is critical for obtaining the desired crystal form and purity. nih.govfrontiersin.org Anti-solvent crystallization is another approach where a solvent in which the potassium salt is insoluble is added to a solution of the salt, inducing precipitation. mdpi.com

Nanofiltration: Organic solvent nanofiltration (OSN) is an emerging membrane-based separation technology that can be employed for the purification of pharmaceutical intermediates. acs.orgdntb.gov.ua OSN can be used to remove impurities based on molecular size, offering a low-energy alternative to traditional methods like distillation and chromatography. acs.orgnsf.gov For the purification of the 2-[(4-fluorophenyl)sulfanyl]acetic acid intermediate, OSN could potentially be used to separate the product from unreacted starting materials or high-molecular-weight impurities.

Purification TechniquePrincipleApplicability to this compound
Reactive Crystallization Simultaneous salt formation and crystallization.Can provide a highly pure product directly from the reaction mixture by carefully controlling process parameters.
Anti-Solvent Crystallization Induction of precipitation by adding a non-solvent.Effective for isolating the potassium salt from the reaction solvent. The choice of anti-solvent is critical.
Organic Solvent Nanofiltration Separation based on molecular size using a membrane.Can be used to purify the carboxylic acid intermediate before salt formation, removing smaller or larger impurities.

This table summarizes advanced purification techniques and their potential application in the manufacturing process of the target compound.

Advanced Analytical Methodologies

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic techniques are fundamental in the analysis of Potassium 2-[(4-fluorophenyl)sulfanyl]acetate, enabling the separation of the main compound from any impurities, starting materials, or by-products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods for these purposes.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment and quantitative analysis of this compound. The inherent polarity of the potassium salt makes it well-suited for reversed-phase HPLC. A diode-array detector (DAD) is often employed to monitor the elution, providing spectral information that can aid in peak identification and purity assessment.

Method development for this compound typically involves optimizing the mobile phase composition, pH, and column chemistry to achieve a good peak shape and resolution from potential impurities. Given the presence of the aromatic ring, UV detection is highly effective. A typical method would utilize a C18 stationary phase with a gradient elution of acetonitrile and a buffered aqueous phase. The buffer is important to ensure the consistent ionization state of the carboxylate.

For quantitative analysis, a calibration curve is constructed using certified reference standards of this compound. The linearity, accuracy, and precision of the method are validated according to established guidelines to ensure reliable results.

Hypothetical HPLC Method Parameters:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Diode-Array Detector (DAD) at 254 nm
Injection Volume 10 µL
Retention Time Approximately 7.5 minutes

Interactive Data Table: Purity Analysis of a Sample Batch

Sample IDPeak Area (Main Compound)Total Peak AreaPurity (%)
Batch A-0011245678125890198.95
Batch A-0021354210136543299.18
Batch B-0011198765121098799.00

Gas Chromatography (GC) can also be employed for the analysis of this compound, although it is less direct than HPLC due to the non-volatile nature of the salt. To make the compound suitable for GC analysis, a derivatization step is necessary. The carboxylate group can be converted into a more volatile ester, for example, a methyl ester, by reaction with a suitable reagent like diazomethane or by acidic esterification.

Following derivatization, the resulting methyl 2-[(4-fluorophenyl)sulfanyl]acetate can be analyzed by GC, typically using a flame ionization detector (FID) or a mass spectrometer (MS) for detection. The choice of column is critical for achieving good separation, with mid-polarity columns often providing the best results.

While GC is a powerful technique for separating volatile impurities, the need for derivatization adds a layer of complexity and potential for incomplete reactions or side-product formation, which must be carefully controlled and validated.

Hypothetical GC Method Parameters (after derivatization):

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium, 1.2 mL/min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C

Spectroscopic Methods for In-Situ Reaction Monitoring

The synthesis of this compound can be monitored in real-time using in-situ spectroscopic techniques. This provides valuable kinetic and mechanistic information, allowing for precise control over the reaction conditions and endpoint determination.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for this purpose. By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, the disappearance of reactants and the appearance of the product can be tracked by monitoring specific vibrational bands. For instance, the formation of the thioether linkage and the carboxylate salt will result in characteristic changes in the IR spectrum.

Raman spectroscopy can also be used for in-situ monitoring and offers advantages in aqueous media where water absorption can be problematic for FTIR. The progress of the reaction can be followed by observing changes in the Raman bands corresponding to the aromatic ring vibrations and the sulfur-carbon bond.

Solid-State Analytical Characterization beyond X-ray Diffraction

While X-ray diffraction (XRD) is the primary technique for determining the crystal structure, other solid-state analytical methods provide complementary information about the physical properties of this compound.

Differential Scanning Calorimetry (DSC) is used to determine the thermal properties of the compound, such as its melting point and any phase transitions. A DSC thermogram would show an endothermic peak corresponding to the melting of the crystalline solid. The presence of multiple peaks could indicate the existence of different polymorphic forms.

Thermogravimetric Analysis (TGA) provides information on the thermal stability of the compound. By heating the sample at a constant rate, the TGA instrument measures the change in mass as a function of temperature. This can reveal the temperature at which the compound begins to decompose and can also be used to quantify the amount of residual solvent or water in the sample.

Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy can be used to study the local environment of the atomic nuclei (e.g., ¹³C, ¹⁹F) in the solid state. This can provide information on the conformation of the molecule and the packing in the crystal lattice, which is complementary to the long-range order information obtained from XRD.

Hypothetical Thermal Analysis Data:

TechniqueObservation
DSC Single sharp endotherm at 215 °C
TGA No significant mass loss below 250 °C

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways

The development of efficient and sustainable methods for synthesizing Potassium 2-[(4-fluorophenyl)sulfanyl]acetate is a primary objective for future research. While current methods may be adequate for laboratory-scale synthesis, the exploration of novel synthetic pathways is crucial for enhancing yield, reducing costs, and improving the environmental footprint of the process. Future research in this area could focus on:

Catalytic C-S Bond Formation: Investigating novel transition-metal-catalyzed cross-coupling reactions could provide more efficient routes to the aryl thioether core. researchgate.netresearchgate.net The use of earth-abundant metals like copper or nickel as catalysts, in place of more expensive palladium catalysts, presents an attractive and sustainable alternative. researchgate.netresearchgate.net The development of one-pot syntheses, where aryl halides are coupled with a thioacetate (B1230152) source without the need for isolating intermediates, would significantly streamline the manufacturing process. rsc.org

Flow Chemistry Synthesis: The application of continuous flow technologies could offer significant advantages over traditional batch processing. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields, improved safety, and easier scalability.

Green Chemistry Approaches: Future synthetic strategies should prioritize the use of environmentally benign solvents, reagents, and reaction conditions. This includes exploring enzymatic catalysis, which can offer high selectivity under mild conditions, and the use of recyclable catalysts to minimize waste. nanomaterchem.com

Development of New Chemical Transformations and Derivatization Strategies

This compound serves as a versatile building block for the synthesis of a wide array of more complex molecules. Future research should focus on expanding its synthetic utility by exploring new chemical transformations and derivatization strategies.

Oxidative Desulfurization-Fluorination: Investigating the oxidative desulfurization-fluorination of the thioether linkage could lead to the formation of valuable gem-difluoro or trifluoromethyl groups. science.govnih.gov These motifs are highly sought after in medicinal chemistry due to their profound effects on metabolic stability and biological activity.

α-Fluorination: Direct fluorination at the α-position to the sulfur atom can be achieved using electrophilic fluorinating agents. fiu.edu This transformation would yield α-fluoro thioethers, which are valuable precursors for various biologically active compounds.

Derivatization of the Carboxylate Group: The carboxylate functionality offers a handle for a wide range of transformations, including esterification, amidation, and conversion to other functional groups. These derivatizations would allow for the synthesis of a diverse library of compounds with tailored properties for applications in drug discovery and materials science.

Expansion of Applications in Catalysis and Materials Science

The unique electronic properties imparted by the fluorine atom and the sulfur linkage suggest that this compound and its derivatives could find applications in catalysis and materials science.

Ligand Development for Catalysis: The sulfur atom can act as a coordinating agent for transition metals. By incorporating this moiety into more complex ligand architectures, it may be possible to develop novel catalysts for a variety of organic transformations. The fluorine substituent can be used to tune the electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity. rsc.org

Fluorinated Polymers: The development of organocatalyzed methods for the synthesis of fluorinated poly(aryl thioethers) has opened up new possibilities for advanced materials. nih.govnih.gov this compound could serve as a key monomer or precursor for the synthesis of high-performance polymers with enhanced thermal stability, chemical resistance, and desirable optical properties. nih.gov

Self-Assembled Monolayers: The thioacetate group is a well-established anchor for the attachment of molecules to gold surfaces. researchgate.net This opens up the possibility of using derivatives of this compound to create functionalized self-assembled monolayers (SAMs) for applications in molecular electronics, sensing, and nanotechnology.

Advanced Computational Studies for Property Prediction and Mechanism Elucidation

Computational chemistry offers a powerful tool for accelerating the discovery and development of new molecules and materials. Future research should leverage advanced computational methods to gain a deeper understanding of this compound.

Prediction of Physicochemical Properties: Density Functional Theory (DFT) and other computational methods can be used to predict key properties such as electrochemical stability, polarity, and lipophilicity. mdpi.comarxiv.org This information is invaluable for guiding the design of new derivatives with specific properties for targeted applications.

Mechanism Elucidation: Computational studies can provide detailed insights into the mechanisms of synthetic reactions and chemical transformations. chemrxiv.org By understanding the reaction pathways and identifying key transition states, it is possible to optimize reaction conditions and design more efficient synthetic routes.

Materials Design: Molecular dynamics simulations can be employed to model the behavior of polymers and other materials derived from this compound. These simulations can predict bulk properties such as mechanical strength, thermal stability, and morphology, thereby guiding the design of new materials with desired performance characteristics.

Design of Related Fluorinated Thioether Compounds with Tuned Reactivity

The strategic placement of fluorine atoms on the aromatic ring can have a profound impact on the reactivity and properties of thioether compounds. Future research should focus on the systematic design and synthesis of a library of related fluorinated thioether compounds to explore these structure-activity relationships.

Varying Fluorine Substitution Patterns: Synthesizing analogues with different numbers and positions of fluorine atoms on the phenyl ring will allow for a fine-tuning of the electronic properties of the molecule. rsc.org This will impact the reactivity of the thioether linkage, the acidity of the carboxylic acid, and the coordinating ability of the sulfur atom.

Introduction of Other Functional Groups: The incorporation of additional functional groups onto the aromatic ring can further modulate the properties of the molecule and introduce new functionalities. mdpi.com This could lead to the development of compounds with enhanced biological activity, improved catalytic performance, or novel material properties.

Exploring Bioisosteric Replacements: The thioether linkage can be replaced with other functional groups, such as an ether or a sulfone, to probe the importance of the sulfur atom for specific applications. This approach, known as bioisosteric replacement, is a common strategy in drug design for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. nih.gov

Q & A

Q. What are the optimal synthetic routes for preparing Potassium 2-[(4-fluorophenyl)sulfanyl]acetate, and how can purity be ensured?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a palladium-catalyzed cross-coupling approach using 4-fluorophenyl thiol derivatives and potassium acetates under inert conditions (e.g., nitrogen atmosphere) is effective. Purification via column chromatography (SiO₂, hexane/ethyl acetate gradient) is recommended to isolate the product . To ensure purity (>95%), employ LC-MS/MS for structural confirmation and elemental analysis to validate stoichiometry. Residual solvents or byproducts can be quantified using GC-MS or HPLC with UV detection .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm the presence of the 4-fluorophenyl group (δ ~7.2–7.6 ppm for aromatic protons) and the sulfanyl-acetate moiety (δ ~3.5–4.0 ppm for CH₂-S).
  • High-Resolution Mass Spectrometry (HRMS): ESI-MS in negative ion mode to verify the molecular ion [M⁻] at m/z corresponding to C₈H₅FKO₂S.
  • FT-IR: Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch).
  • X-ray Diffraction (XRD): For crystalline structure elucidation, particularly to confirm potassium coordination .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Conduct accelerated stability studies:

  • Thermal Stability: Heat samples at 40°C, 60°C, and 80°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).
  • pH Stability: Dissolve the compound in buffers (pH 2–12) and analyze over 48 hours. LC-MS/MS can detect hydrolysis products (e.g., free 4-fluorophenyl thiol).
  • Light Sensitivity: Expose to UV (254 nm) and visible light; track photodegradation using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the compound’s reactivity across different solvents?

Methodological Answer: Contradictory reactivity (e.g., nucleophilic vs. radical pathways) may arise from solvent polarity or coordinating ability. To investigate:

  • Isotopic Labeling: Use deuterated solvents (e.g., D₂O, CD₃CN) to track solvent participation in reaction intermediates via ¹H/²H NMR.
  • Computational Modeling: DFT calculations (e.g., Gaussian 16) to compare activation energies of proposed mechanisms in polar aprotic vs. nonpolar solvents.
  • Kinetic Profiling: Monitor reaction rates using stopped-flow UV-Vis spectroscopy under varying solvent conditions .

Q. What experimental strategies can reconcile discrepancies in environmental degradation data for this compound?

Methodological Answer: Discrepancies in biodegradation studies may stem from microbial community variability or analytical method limitations. Address this by:

  • Microcosm Studies: Use standardized OECD 301/302 protocols with defined microbial consortia.
  • Advanced Analytics: Employ high-resolution Orbitrap-MS to detect trace transformation products (e.g., sulfoxides, fluorinated metabolites).
  • Isotope Fractionation: Monitor δ¹³C/δ¹⁹F isotopic shifts to differentiate biotic vs. abiotic degradation pathways .

Q. How can researchers elucidate the compound’s role in pharmacological target engagement while minimizing off-target effects?

Methodological Answer:

  • Proteomics: SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify binding partners in cellular models.
  • Crystallography: Co-crystallize the compound with target enzymes (e.g., kinases) to map binding interactions.
  • CRISPR-Cas9 Screening: Genome-wide knockout libraries to assess specificity for intended vs. unintended pathways.
  • In Vivo Imaging: Radiolabel the compound with ¹⁸F for PET/MRI tracking in animal models .

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Feasible Synthetic Routes

Reactant of Route 1
Potassium 2-[(4-fluorophenyl)sulfanyl]acetate
Reactant of Route 2
Reactant of Route 2
Potassium 2-[(4-fluorophenyl)sulfanyl]acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.